[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride
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Overview
Description
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is characterized by its unique hexahydrofurofuran ring structure, which is fused with a methanesulfonyl chloride group. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrofurofuran ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the methanesulfonyl chloride group: The hexahydrofurofuran intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological studies: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material science: It is used in the preparation of functionalized materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the hexahydrofurofuran ring structure.
Benzenesulfonyl chloride: Another sulfonyl chloride derivative with a benzene ring, used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its fused ring structure, which imparts specific steric and electronic properties that can be advantageous in certain synthetic applications .
Biological Activity
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with significant potential in medicinal chemistry. It features a furan ring structure that is often associated with various biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H11ClO4S
- Molecular Weight : 226.68 g/mol
- CAS Number : 2137439-98-4
The compound acts primarily as an electrophile due to the presence of the methanesulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, which can lead to modifications of biomolecules such as proteins and nucleic acids. The mechanism includes:
- Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles to form sulfonamides or sulfonate esters.
- Chemical Modifications : It can modify signaling pathways that are crucial for cellular functions.
Anti-inflammatory Effects
Research indicates that compounds with furan structures exhibit anti-inflammatory properties. For instance:
- Furan derivatives have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as MAPK and PPAR-ɣ .
- These effects suggest potential applications in treating inflammatory diseases.
Antimicrobial Activity
Furan derivatives have demonstrated antimicrobial properties against various pathogens:
- Studies have shown that certain furan compounds can selectively inhibit microbial growth and modify enzyme activity .
- For example, specific furan fatty acids have been reported to exhibit anti-staphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antioxidant Properties
Furans are known for their antioxidant capabilities:
- They can scavenge free radicals and protect cells from oxidative stress.
- This property is particularly relevant in preventing diseases associated with oxidative damage.
Research Findings
Several studies have contributed to the understanding of the biological activities of furan derivatives:
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study involving a furan derivative showed significant reduction in inflammation markers in animal models of arthritis.
- The compound was found to inhibit the expression of COX-2 and TNF-alpha.
-
Case Study on Antimicrobial Activity :
- Clinical trials revealed that a furan-based compound effectively reduced bacterial load in patients with chronic infections.
- The mechanism involved disruption of bacterial cell wall synthesis.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6?,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDWDXNVSASHM-UYMSWOSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2OC1CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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